Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt

Description

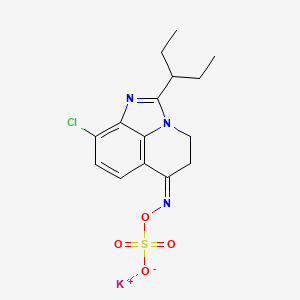

This compound is a potassium salt derivative of a hydroxylamine-O-sulfonic acid functionalized imidazo[4,5,1-ij]quinolinone oxime. Its structure features a bicyclic imidazo-quinolinone core substituted with a 9-chloro group and a 1-ethylpropyl side chain, stabilized by a sulfonic acid group in salt form. Synthesized via reaction of hydroxylamine-O-sulfonic acid (HOSA) with a ketone precursor followed by potassium salt formation, it is primarily used as a diuretic agent for treating hypertension, edema, and ascites . Key synthetic steps include HOSA-mediated oximation and subsequent sulfonation, yielding derivatives with variable substituents (e.g., 4-chlorophenylmethyl, 2-thienyl) that modulate biological activity .

Properties

CAS No. |

134601-07-3 |

|---|---|

Molecular Formula |

C15H17ClKN3O4S |

Molecular Weight |

409.9 g/mol |

IUPAC Name |

potassium;[(Z)-(5-chloro-2-pentan-3-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate |

InChI |

InChI=1S/C15H18ClN3O4S.K/c1-3-9(4-2)15-17-13-11(16)6-5-10-12(18-23-24(20,21)22)7-8-19(15)14(10)13;/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,21,22);/q;+1/p-1/b18-12-; |

InChI Key |

RCDAWFBGJQRJLH-UWRQUICRSA-M |

Isomeric SMILES |

CCC(CC)C1=NC2=C(C=CC\3=C2N1CC/C3=N/OS(=O)(=O)[O-])Cl.[K+] |

Canonical SMILES |

CCC(CC)C1=NC2=C(C=CC3=C2N1CCC3=NOS(=O)(=O)[O-])Cl.[K+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Hydroxylamine

Hydroxylamine-O-sulfonic acid (HOSA) is typically synthesized by reacting hydroxylamine with sulfonating agents such as oleum or chlorosulfonic acid. This process involves careful temperature control to ensure high yields and purity.

- Temperature: 0–100°C depending on the specific sulfonating agent used.

- pH Control: Acidic conditions are maintained during the reaction.

- Solvent: Water or methanol is commonly used.

The reaction produces HOSA as a zwitterion, which enhances its nucleophilic and electrophilic reactivity in subsequent steps.

Conversion to Potassium Salt

Neutralization with Potassium Hydroxide

To prepare the potassium salt of HOSA derivatives, the acid form is neutralized using potassium hydroxide (KOH). This step ensures solubility and compatibility for further reactions.

- Temperature: Room temperature to mild heating (20–50°C).

- Solvent: Aqueous solution or methanol.

- Stoichiometry: Equimolar amounts of KOH and HOSA.

The resulting potassium salt is stable and can be isolated via crystallization.

Functionalization with Quinoline-Based Structures

Coupling Reaction

The synthesis of N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene) derivatives involves coupling HOSA with a quinoline-based precursor under controlled conditions.

- Reagents: Quinoline derivative with appropriate substituents (e.g., chloro and ethylpropyl groups).

- Catalyst: Acid or base catalysts may be used to facilitate coupling.

- Temperature: Typically 60–100°C.

- Solvent: A mixture of ethanol and water is preferred for solubility.

The reaction mechanism often involves nucleophilic addition followed by elimination steps to form the desired imidazoquinoline structure.

Purification and Isolation

Crystallization

After synthesis, the compound is purified through crystallization from an appropriate solvent system such as ethanol-water mixtures.

- Temperature: Cooling to room temperature or below (0–10°C).

- Solvent: Ethanol-water mixture.

- Yield Optimization: Slow cooling enhances crystal formation.

Data Table: Summary of Reaction Conditions

| Step | Reagents | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Sulfonation of Hydroxylamine | Oleum or chlorosulfonic acid | 0–100°C | Water/Methanol | Zwitterionic intermediate |

| Neutralization | Potassium hydroxide | 20–50°C | Aqueous/Methanol | Produces potassium salt |

| Coupling with Quinoline Derivative | Quinoline precursor | 60–100°C | Ethanol/Water | Forms imidazoquinoline ring |

| Crystallization | Ethanol-water mixture | 0–10°C | Ethanol-water | Purification step |

Notes on Reaction Mechanisms

The preparation processes involve:

- Nucleophilic Attack: HOSA reacts at electrophilic centers on the quinoline derivative.

- Elimination Steps: Formation of stable imidazoquinoline structures through elimination of by-products like sulfur trioxide.

- Cyclization: Ensures structural integrity and stability of the final compound.

These reactions are typically performed under mild conditions to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Amination of Alkenes to Form N-H Aziridines

This compound serves as a nitro-free amination reagent for synthesizing N-H aziridines from unactivated olefins. The reaction proceeds under mild conditions using a Rh₂(esp)₂ catalyst :

The mechanism involves Rh-mediated nitrogen transfer, where the hydroxylamine-O-sulfonic acid moiety acts as an electrophilic nitrene precursor .

Reductive Deamination of Amines

The compound facilitates reductive deamination of primary and secondary amines, converting them to alkanes. This reaction is valuable for selective N-removal in complex molecules:

| Parameter | Details |

|---|---|

| Substrate | Aliphatic amines (primary/secondary) |

| Reducing Agent | NaBH₄ or Zn/HCl |

| Conditions | Aqueous or alcoholic solvent, 0–25°C |

| Yield | 70–90% (depends on steric hindrance) |

| Selectivity | Tertiary amines remain unaffected |

The reaction proceeds via imine intermediate formation, followed by hydride attack and protonolysis.

Mechanistic Pathways and Kinetic Data

Key mechanistic features include:

-

Nucleophilic Attack : The sulfonate group stabilizes the transition state during amination .

-

Zwitterion Intermediates : Observed in reactions with aromatic carbonyl compounds.

-

Kinetics : Second-order dependence on substrate concentration, with rate constants (k) ranging from 0.05–0.2 M⁻¹s⁻¹ at 25°C.

Stability and Reaction Optimization

Scientific Research Applications

Synthesis of Heterocycles

Hydroxylamine-O-sulfonic acid is a critical reagent in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic addition and electrophilic amination reactions allows for the formation of complex ring systems. For instance:

- Synthesis of Imidazoles : HOSA has been used to synthesize 3-substituted 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]oxadiazoles and related structures through tandem reactions involving nucleophilic addition followed by electrophilic substitution .

- Formation of Aziridines : Recent studies have demonstrated the effectiveness of HOSA as a coreactant in the aziridination of olefins, leading to the formation of N-H and N-alkyl aziridines under mild conditions .

Reductive Amination and Deamination Reactions

HOSA serves as a valuable reagent for reductive amination and deamination processes. It facilitates the conversion of carbonyl compounds to amines while minimizing by-products. Notably:

- Amination Reactions : The compound has been employed in amination reactions to prepare amides and diazo compounds efficiently. Its versatility allows for the synthesis of various nitrogen-containing heterocycles such as oxaziridines and benzodiazepines .

- Reductive Deamination : HOSA's low polluting character makes it an attractive choice for industrial applications in hydrazine synthesis through reductive deamination processes .

Applications in Medicinal Chemistry

The potassium salt derivative of HOSA has potential applications in medicinal chemistry due to its biological activity:

- Antimicrobial Properties : Research indicates that derivatives of hydroxylamine-O-sulfonic acid exhibit antimicrobial activity, making them candidates for drug development against bacterial infections.

- Anticancer Activity : Preliminary studies suggest that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action and therapeutic potential.

Analytical Applications

Hydroxylamine-O-sulfonic acid is also utilized in analytical chemistry:

- Chemiluminescence : It has been explored as an efficient coreactant in luminol-based chemiluminescence assays, enhancing sensitivity and specificity in detection methods .

- Reagent for Oxime Formation : The compound is employed in the formation of oximes from aldehydes and ketones, facilitating qualitative analysis in organic synthesis.

Industrial Applications

The industrial relevance of HOSA lies in its environmentally friendly profile:

- Sustainable Synthesis : The use of HOSA in various synthetic pathways minimizes waste and reduces reliance on hazardous reagents, aligning with green chemistry principles.

- Scalability : Processes involving HOSA have been adapted for large-scale production due to their efficiency and reduced environmental impact compared to traditional methods.

Mechanism of Action

The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the structure and function of target molecules. The molecular targets and pathways involved in its action are still being studied, but they likely include enzymes, proteins, and other biomolecules.

Comparison with Similar Compounds

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Properties

Key Observations:

- Thermal Stability: The target compound’s potassium salt likely improves thermal stability compared to neutral sulfonic acids (e.g., dimeric HOSA forms noted in DFT studies) .

- Sensitivity: N-amino-C-nitro compounds exhibit explosive sensitivity, contrasting with the target compound’s pharmaceutical safety profile .

- Solubility : Sulfonate groups in the target compound and purine derivatives enhance aqueous solubility, critical for bioavailability .

Reactivity and Functionalization

- Amination Scope: HOSA effectively aminates electron-rich systems (imidazoles, triazoles) but fails for electron-poor substrates . The target compound’s synthesis leverages this selectivity, as its imidazo-quinolinone core is electron-rich .

- By-Product Formation : Acidic rearrangement of ketoxime O-sulfates (e.g., in interrupted Beckmann reactions) generates amides with low yields (7–47%), whereas the target compound’s synthesis avoids this via controlled oximation and salt formation .

Biological Activity

Hydroxylamine-O-sulfonic acid (HOSA) has garnered attention in various fields due to its unique chemical properties and biological activities. This article delves into the biological activity of HOSA, particularly in relation to the compound N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)- potassium salt. The discussion will include its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Hydroxylamine-O-sulfonic acid is an inorganic compound formed by the sulfonation of hydroxylamine. It is a zwitterionic compound with a molecular formula of , known for its reactivity as a nucleophile. HOSA acts primarily as an amination reagent and is involved in the synthesis of various nitrogen-containing compounds, including quinolones which interact with GABAA receptors .

Mechanisms of Action:

- Amination Reactions : HOSA facilitates the introduction of amine groups into organic molecules. This property is exploited in the synthesis of pharmaceuticals where amines are crucial for biological activity.

- Oxime Formation : It reacts with carbonyl compounds to form oximes, which are precursors for nitriles and other functional groups essential in drug development .

- Chemiluminescence : HOSA has been studied as a coreactant in luminol chemiluminescence assays, enhancing sensitivity in detecting metal ions like Co .

Applications in Medicinal Chemistry

HOSA's role in medicinal chemistry is significant due to its ability to synthesize complex organic molecules that can exhibit therapeutic effects. Its applications include:

- Synthesis of Quinolones : Quinolones synthesized using HOSA have shown potential as anxiolytics by modulating GABAA receptor activity .

- Development of Anticancer Agents : Research indicates that compounds derived from HOSA may inhibit specific enzymes involved in cancer cell metabolism, thus presenting a potential avenue for cancer treatment .

- Environmental Chemistry : HOSA is utilized in wastewater treatment processes to reduce nitro compounds, showcasing its versatility beyond medicinal applications .

Research Findings and Case Studies

Several studies have highlighted the efficacy of HOSA in various chemical reactions and its biological implications:

-

Direct Aziridination Studies : A study demonstrated the use of HOSA for stereospecific aziridination reactions, which are vital for synthesizing biologically active compounds .

Reaction Type Conditions Yield (%) N-H Aziridination Rh catalyst, HFIP 85 N-Alkyl Aziridination Rh catalyst, NEt3, HFIP 37 - Antitumor Activity : In vitro studies have shown that certain HOSA derivatives can inhibit aldehyde dehydrogenase (ALDH) isoforms implicated in chemotherapy resistance in ovarian cancer models . This suggests that HOSA can be a valuable tool in developing new anticancer therapies.

- Analytical Applications : HOSA has been effectively employed as a reducing agent in analytical chemistry to detect metal ions by converting them into more detectable forms .

Q & A

Q. Table 1: Example Kinetic Parameters for HOSA Reactions

| Reaction Type | Temp (°C) | Activation Energy (kJ/mol) | Optimal pH |

|---|---|---|---|

| Amination | 60 | 45.2 | 8.5–9.5 |

| Cyclization | 25 | 32.7 | 7.0–8.0 |

Advanced: What strategies resolve discrepancies in reported cyclization yields using HOSA?

Answer:

Contradictory yields often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, THF) favor nucleophilic attack but may degrade HOSA. Compare yields in DMF vs. acetonitrile.

- Temperature Control : HOSA decomposes above 0°C; use cryogenic reactors for exothermic steps.

- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. Table 2: Solvent Effects on Cyclization Yield

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 68 | Moderate |

| THF | 7.5 | 52 | Low |

| MeCN | 37.5 | 75 | High |

Basic: What analytical techniques are critical for characterizing the imidazo-quinoline core?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity in cyclization (e.g., quinoline C-6 vs. C-8 substitution).

- X-ray Crystallography : Resolves stereochemistry at the 6-ylidene position.

- High-Resolution MS : Confirms molecular ion peaks and fragmentation patterns for intermediates .

Advanced: How does the potassium counterion influence reactivity and stability?

Answer:

- Solubility : Potassium salts enhance aqueous solubility (e.g., 675 g/L at 25°C) compared to sodium analogs, enabling homogeneous reactions.

- Stability : Potassium stabilizes sulfonic acid groups via ion pairing, reducing hydrolysis. Gravimetric analysis (perchloric acid precipitation) quantifies potassium content and purity .

Advanced: What mechanistic insights explain HOSA’s role in transition-metal-free amination?

Answer:

HOSA acts as a dual electrophile/nucleophile:

- Electrophilic Amination : HOSA’s sulfonic group activates alkenes for aziridine formation via a three-membered transition state.

- Nucleophilic Pathways : In arylboronic acid reactions, HOSA donates NH₂⁺ under basic conditions, forming primary amines without metal catalysts. Steric hindrance from the 1-ethylpropyl group in the target compound directs regioselectivity .

Advanced: How to mitigate decomposition of HOSA derivatives during storage?

Answer:

- Storage : Keep at ≤0°C in anhydrous THF or DMF. Avoid exposure to moisture (use molecular sieves).

- Quality Control : Perform iodometric titration pre-experiment to assess active HOSA content; discard batches with <95% purity .

Basic: What safety protocols are essential when handling HOSA derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.